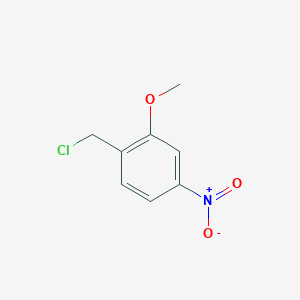
1-(chloromethyl)-2-methoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-methoxy-4-nitrobenzene, also known as CMN, is an organochlorine compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields of science, such as organic synthesis, analytical chemistry, and biochemistry. It is also an important intermediate in the production of pharmaceuticals and other chemicals. CMN is a highly reactive compound, and its reactivity can be used to its advantage in various research applications.
Mecanismo De Acción
1-(chloromethyl)-2-methoxy-4-nitrobenzene has a highly reactive nature, which makes it a useful reagent in organic synthesis. It reacts with a variety of other compounds, including amines, alcohols, and carbonyl compounds. The reaction of 1-(chloromethyl)-2-methoxy-4-nitrobenzene with amines and alcohols produces nitroalkanes, while the reaction of 1-(chloromethyl)-2-methoxy-4-nitrobenzene with carbonyl compounds produces nitroalkenes.
Biochemical and Physiological Effects
1-(chloromethyl)-2-methoxy-4-nitrobenzene has been found to have several biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 1-(chloromethyl)-2-methoxy-4-nitrobenzene has been found to have antimicrobial activity, and it has been shown to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 1-(chloromethyl)-2-methoxy-4-nitrobenzene in laboratory experiments are its low cost and its high reactivity. It is also relatively easy to synthesize and handle. However, there are some potential limitations to using 1-(chloromethyl)-2-methoxy-4-nitrobenzene in laboratory experiments. For example, it is a highly reactive compound, and it can react with other compounds in a laboratory environment. In addition, it can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(chloromethyl)-2-methoxy-4-nitrobenzene in scientific research. These include the development of new synthetic methods for the production of 1-(chloromethyl)-2-methoxy-4-nitrobenzene, the exploration of its potential applications in the production of pharmaceuticals and other compounds, and the investigation of its potential biochemical and physiological effects. In addition, further research is needed to better understand the mechanisms of action of 1-(chloromethyl)-2-methoxy-4-nitrobenzene and its potential toxicity.
Métodos De Síntesis
1-(chloromethyl)-2-methoxy-4-nitrobenzene can be synthesized in a variety of ways, including the reaction of 4-nitrochlorobenzene with sodium methoxide in methanol, the reaction of 4-nitrochlorobenzene with dimethylsulfoxide, and the reaction of 4-nitrochlorobenzene with sodium ethoxide in ethanol. The reaction of 4-nitrochlorobenzene with dimethylsulfoxide is the most commonly used method for the synthesis of 1-(chloromethyl)-2-methoxy-4-nitrobenzene.
Aplicaciones Científicas De Investigación
1-(chloromethyl)-2-methoxy-4-nitrobenzene is widely used in various scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in analytical chemistry, and as a ligand in biochemistry. It is also used in the production of pharmaceuticals and other chemicals. In addition, 1-(chloromethyl)-2-methoxy-4-nitrobenzene is used in the production of dyes, pigments, and other organic compounds.
Propiedades
IUPAC Name |
1-(chloromethyl)-2-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSQSWCBVZRBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

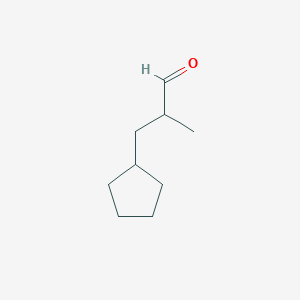
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)

![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
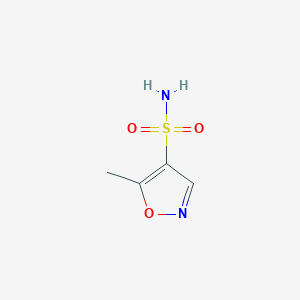
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
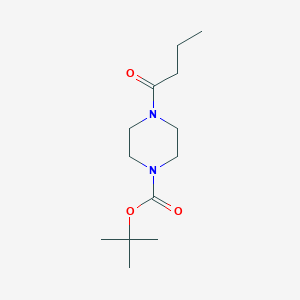
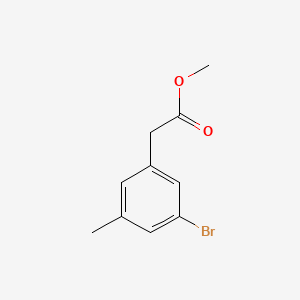
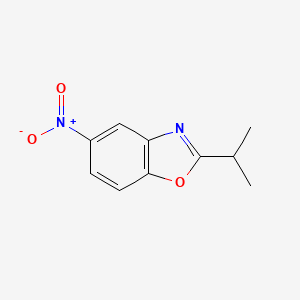
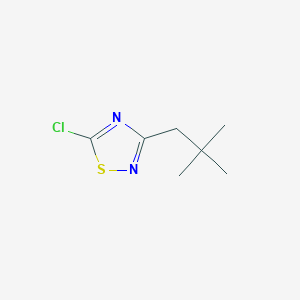
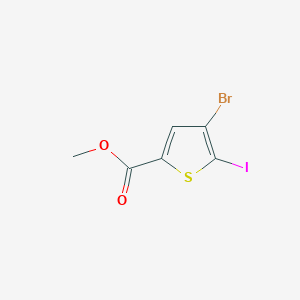
![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)